molecular formula C13H7ClF3NO B1441356 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride CAS No. 223128-27-6

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride

Cat. No.: B1441356
CAS No.: 223128-27-6
M. Wt: 285.65 g/mol
InChI Key: CYIGYCMQCJGBEE-UHFFFAOYSA-N
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Description

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with benzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the trifluoromethyl group.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce complex organic molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules. The pyridine ring can interact with various biological targets, including enzymes and receptors, to exert its effects. The benzoyl chloride group can facilitate the formation of covalent bonds with target molecules, leading to the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride is unique due to the combination of its trifluoromethyl group, pyridine ring, and benzoyl chloride moiety. This combination imparts distinct chemical properties, such as enhanced metabolic stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-12(19)9-3-1-8(2-4-9)11-6-5-10(7-18-11)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIGYCMQCJGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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